

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Chloroacetate

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Compound of Interest

Compound Name: **Chloroacetate**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of sodium **chloroacetate** ($C_2H_2ClNaO_2$). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a consolidated resource of key data, detailed experimental methodologies, and relevant chemical pathway visualizations.

Core Physicochemical Data

The fundamental physicochemical properties of sodium **chloroacetate** have been determined through various standardized methods. A summary of these quantitative data is presented in the table below for ease of reference and comparison.

Property	Value	Method
Molecular Formula	<chem>C2H2ClNaO2</chem>	-
Molecular Weight	116.48 g/mol	-
Appearance	White to off-white crystalline powder	Visual Inspection
Melting Point	199 °C (decomposes)	OECD Guideline 102
Water Solubility	820 g/L at 20 °C	OECD Guideline 105 (Flask Method)
Partition Coefficient (Log P)	-3.8 at 20°C	OECD Guideline 107 (Shake Flask Method)
pH	4.5 - 9.0 (50 g/L solution at 20 °C)	ASTM E70
Density	1.87 g/cm³ at 20 °C	-
Vapor Pressure	<0.1 hPa at 20 °C	-
pKa of Chloroacetic Acid	~2.86	Titration

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the properties listed above.

Determination of Melting Point (OECD Guideline 102)

The melting point of sodium **chloroacetate**, which is also its decomposition temperature, is determined using the capillary tube method.

Apparatus:

- Melting point apparatus with a heated bath (e.g., silicone oil) and a thermometer or a digital temperature sensor.

- Glass capillary tubes, sealed at one end.

Procedure:

- A small amount of finely powdered, dry sodium **chloroacetate** is introduced into a capillary tube.
- The tube is packed by tapping it gently to ensure the substance forms a compact column at the bottom.
- The capillary tube is placed in the melting point apparatus.
- The temperature is raised at a steady rate.
- The temperature at which the substance is observed to melt and simultaneously decompose is recorded as the melting point.

Determination of Water Solubility (OECD Guideline 105, Flask Method)

The flask method is employed to determine the water solubility of sodium **chloroacetate**.

Apparatus:

- Glass flasks with stoppers.
- A constant temperature shaker or magnetic stirrer.
- Centrifuge.
- Analytical equipment for concentration measurement (e.g., HPLC).

Procedure:

- An excess amount of sodium **chloroacetate** is added to a known volume of distilled water in a glass flask.

- The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[\[1\]](#)
- After equilibration, the solution is centrifuged to separate the undissolved solid.[\[1\]](#)[\[2\]](#)
- A sample of the clear supernatant is carefully removed.
- The concentration of sodium **chloroacetate** in the sample is determined using a suitable analytical method.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107, Shake Flask Method)

The shake flask method is used to determine the octanol-water partition coefficient (Log P).

Apparatus:

- Glass separatory funnels with stoppers.
- Mechanical shaker.
- Centrifuge.
- Analytical equipment for concentration measurement in both phases.

Procedure:

- n-Octanol and water are mutually saturated before the experiment.
- A known amount of sodium **chloroacetate** is dissolved in either water or n-octanol.
- The solution is placed in a separatory funnel with the other solvent.
- The funnel is shaken until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.[\[3\]](#)

- The concentration of the substance in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Determination of pH (ASTM E70)

The pH of an aqueous solution of sodium **chloroacetate** is measured using a glass electrode pH meter.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Apparatus:

- pH meter with a glass electrode and a reference electrode (or a combination electrode).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Standard buffer solutions for calibration (e.g., pH 4, 7, and 10).

Procedure:

- The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[\[6\]](#)
- A 50 g/L solution of sodium **chloroacetate** in deionized water is prepared at 20 °C.
- The electrode is rinsed with deionized water and then with a small portion of the sample solution.
- The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize.
- The stable pH value is recorded.

Determination of pKa of the Parent Acid (Chloroacetic Acid) by Titration

The pKa of the parent acid, chloroacetic acid, is determined by titrating a solution of the weak acid with a strong base.

Apparatus:

- Burette.
- Beaker.
- pH meter.
- Magnetic stirrer.

Procedure:

- A known concentration of chloroacetic acid solution is placed in a beaker.
- A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette in small increments.[\[8\]](#)
- The pH of the solution is measured after each addition of the base.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The equivalence point is determined from the inflection point of the curve.
- The volume of base required to reach the half-equivalence point is half the volume at the equivalence point.
- The pH at the half-equivalence point is equal to the pKa of the acid.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Chemical Synthesis and Reactivity

Sodium **chloroacetate** is a versatile chemical intermediate. Understanding its synthesis and key reactions is fundamental for its application in various fields.

Synthesis of Sodium Chloroacetate

Sodium **chloroacetate** is typically synthesized by the neutralization of chloroacetic acid with a sodium base, such as sodium carbonate.

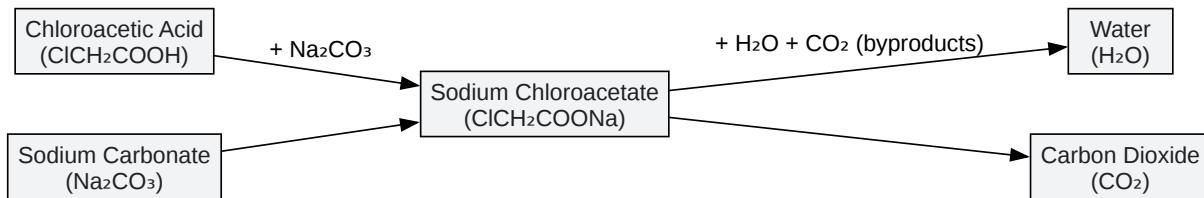
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Figure 1: Synthesis of Sodium **Chloroacetate**.

Hydrolysis to Sodium Glycolate

In aqueous solutions, especially under alkaline conditions, sodium **chloroacetate** undergoes hydrolysis to form sodium glycolate and sodium chloride.[12][13]

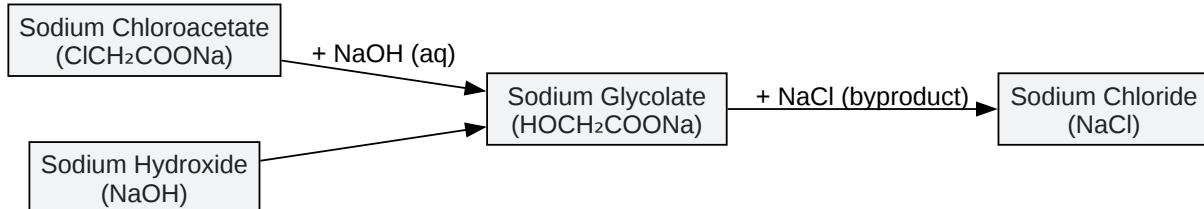
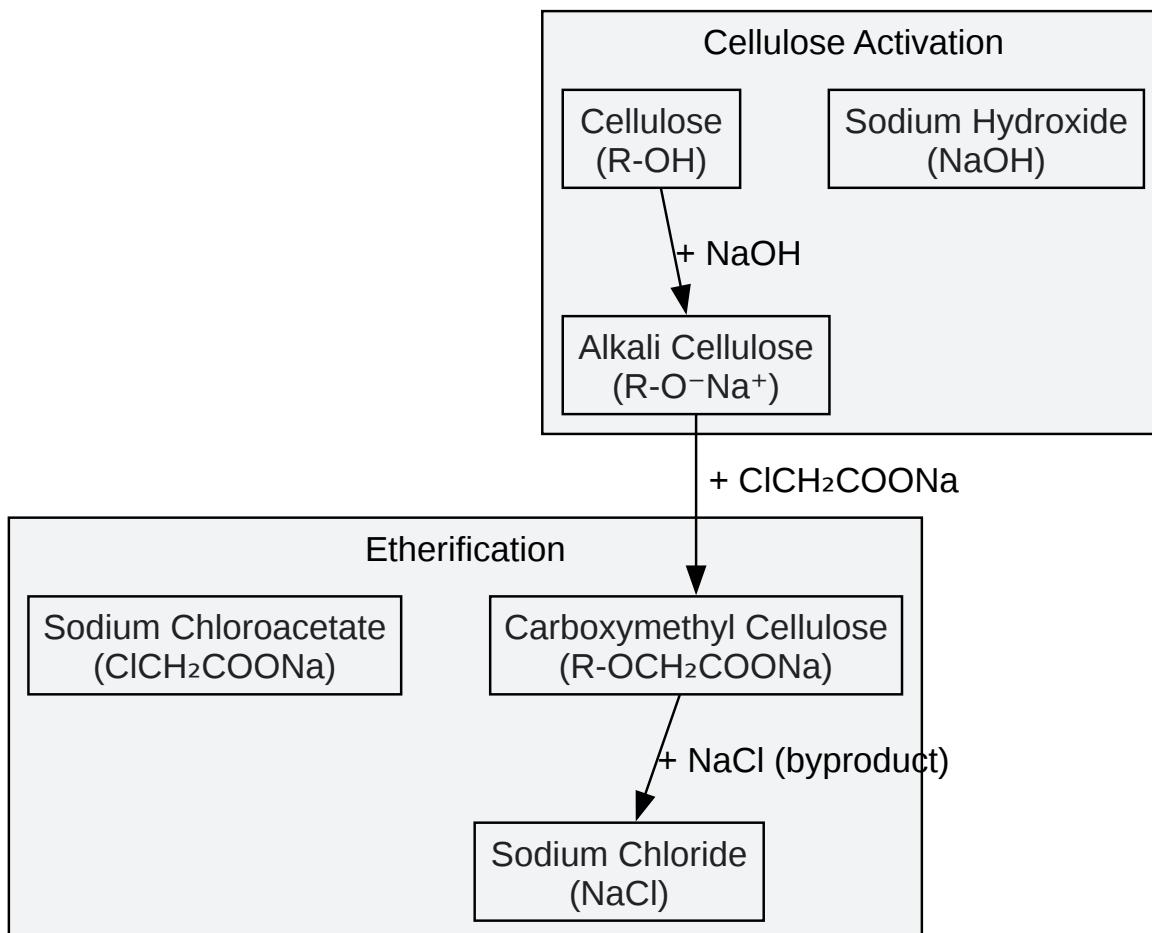
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Figure 2: Hydrolysis of Sodium **Chloroacetate**.

Carboxymethylation of Cellulose

A significant industrial application of sodium **chloroacetate** is the carboxymethylation of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener and stabilizer.[14][15][16][17][18]



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Figure 3: Carboxymethylation of Cellulose Workflow.

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